2-Chloro-4-methyl-6-(trifluoromethyl)pyridin-3-amine
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Overview
Description
2-Chloro-4-methyl-6-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C7H5ClF3N It is a derivative of pyridine, characterized by the presence of chloro, methyl, and trifluoromethyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridin-3-amine typically involves the introduction of the chloro, methyl, and trifluoromethyl groups onto the pyridine ring. One common method involves the reaction of 2-chloro-4-methylpyridine with trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-6-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-4-methyl-6-(trifluoromethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-4-methyl-6-(trifluoromethyl)pyridin-3-amine is unique due to the specific arrangement of its substituents on the pyridine ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H6ClF3N2 |
---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
2-chloro-4-methyl-6-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H6ClF3N2/c1-3-2-4(7(9,10)11)13-6(8)5(3)12/h2H,12H2,1H3 |
InChI Key |
ROBSTNXZFTUANW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1N)Cl)C(F)(F)F |
Origin of Product |
United States |
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